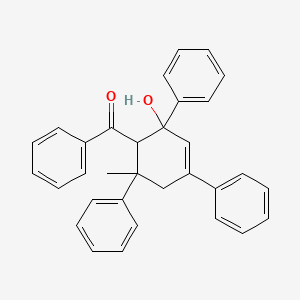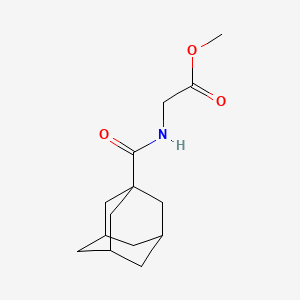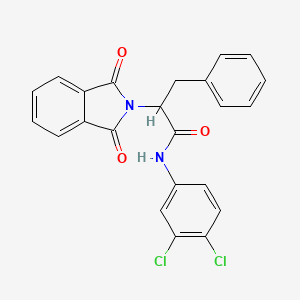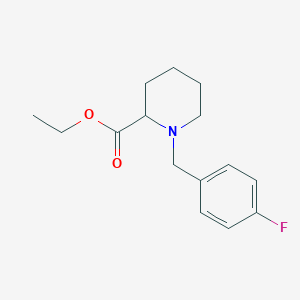
N-benzyl-N-(3-ethoxy-4-methoxybenzyl)-1-butanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-N-(3-ethoxy-4-methoxybenzyl)-1-butanamine is a chemical compound that belongs to the family of amphetamines. It is commonly referred to as EBDB or Ethylone and is a synthetic designer drug. Ethylone has gained popularity in recent years due to its psychoactive effects, which are similar to those of MDMA or ecstasy.
Mécanisme D'action
The mechanism of action of N-benzyl-N-(3-ethoxy-4-methoxybenzyl)-1-butanamine involves the inhibition of the reuptake of serotonin, norepinephrine, and dopamine. This leads to an increase in the levels of these neurotransmitters in the synaptic cleft, which results in the stimulation of the central nervous system. The exact mechanism of action of Ethylone is not fully understood, and further research is needed to elucidate its effects on the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-benzyl-N-(3-ethoxy-4-methoxybenzyl)-1-butanamine include increased heart rate, blood pressure, and body temperature. It also causes the release of neurotransmitters such as serotonin, norepinephrine, and dopamine, which leads to feelings of euphoria, increased sociability, and decreased anxiety. However, the prolonged use of Ethylone can lead to adverse effects such as addiction, psychosis, and cardiovascular complications.
Avantages Et Limitations Des Expériences En Laboratoire
N-benzyl-N-(3-ethoxy-4-methoxybenzyl)-1-butanamine has several advantages for lab experiments, including its easy synthesis, low cost, and availability. However, its psychoactive effects make it difficult to use in experiments that require precise control over the behavior of test subjects. Additionally, the potential for adverse effects limits its use in research involving human subjects.
Orientations Futures
The future directions for research on N-benzyl-N-(3-ethoxy-4-methoxybenzyl)-1-butanamine include further studies on its mechanism of action, its potential therapeutic uses, and its long-term effects on the brain and body. Additionally, more research is needed to develop safer and more effective designer drugs that can be used in the treatment of psychiatric disorders.
Méthodes De Synthèse
The synthesis of N-benzyl-N-(3-ethoxy-4-methoxybenzyl)-1-butanamine involves the reaction between 3,4-methylenedioxyphenyl-2-propanone and ethylamine in the presence of a reducing agent such as sodium borohydride. The reaction produces a mixture of N-ethyl-3,4-methylenedioxyamphetamine (MDEA) and N-ethyl-1-(3,4-methylenedioxyphenyl)-2-aminobutane (EBDB). The mixture is then separated using chromatography to obtain pure N-benzyl-N-(3-ethoxy-4-methoxybenzyl)-1-butanamine.
Applications De Recherche Scientifique
N-benzyl-N-(3-ethoxy-4-methoxybenzyl)-1-butanamine has been used in scientific research to study its effects on the central nervous system. It has been found to act as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), which means that it increases the levels of these neurotransmitters in the brain. This property of Ethylone makes it a potential therapeutic agent for the treatment of depression, anxiety, and other psychiatric disorders.
Propriétés
IUPAC Name |
N-benzyl-N-[(3-ethoxy-4-methoxyphenyl)methyl]butan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO2/c1-4-6-14-22(16-18-10-8-7-9-11-18)17-19-12-13-20(23-3)21(15-19)24-5-2/h7-13,15H,4-6,14,16-17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIKDGJNCQIQKFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC1=CC=CC=C1)CC2=CC(=C(C=C2)OC)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-chlorophenyl)-N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}acetamide](/img/structure/B5173258.png)
![4-[(2-phenoxypropanoyl)amino]-N-{4-[(2-phenoxypropanoyl)amino]phenyl}benzamide](/img/structure/B5173266.png)
![2,4-dichloro-N-({[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)benzamide](/img/structure/B5173279.png)
![N,N-dibutyl-2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B5173281.png)
![2-[(4'-methyl-4-biphenylyl)oxy]-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide](/img/structure/B5173285.png)
![2-(benzylamino)-3-{[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5173288.png)
![methyl 4-{[2-(4-chloro-2-methylphenoxy)propanoyl]amino}benzoate](/img/structure/B5173289.png)


![2-(5-{[1-(4-hydroxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)acetamide](/img/structure/B5173311.png)
![methyl {[5-(anilinocarbonyl)-4-(2-chlorophenyl)-3-cyano-6-methyl-1,4-dihydro-2-pyridinyl]thio}acetate](/img/structure/B5173313.png)

![4-{[3-ethoxy-2-(ethoxycarbonyl)-3-oxo-1-propen-1-yl]amino}butanoic acid](/img/structure/B5173333.png)
